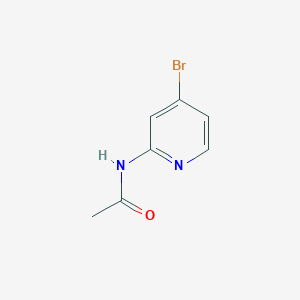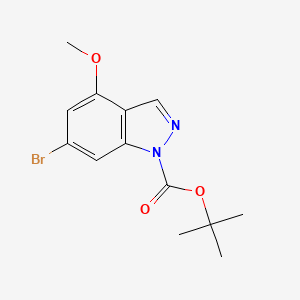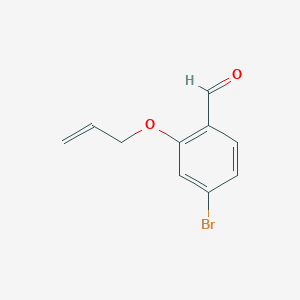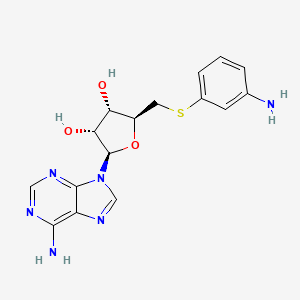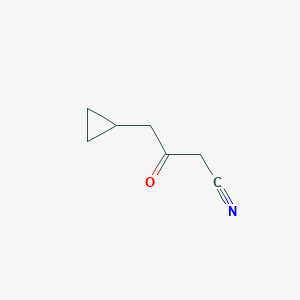
4-Cyclopropyl-3-oxo-butyronitrile
Overview
Description
4-Cyclopropyl-3-oxo-butyronitrile is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 3-oxonitriles, which includes this compound, involves the reaction of carboxylic acid esters with carboxylic acid nitriles in the presence of a 70 to 80% suspension of sodium hydride in white oil .Scientific Research Applications
Catalytic Activity and Synthesis
4-Cyclopropyl-3-oxo-butyronitrile plays a pivotal role in catalysis and synthetic chemistry. For instance, it's utilized in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, showcasing a highly efficient method for creating chiral pyrrolidines with significant yields and enantioselectivity. This process involves a key nitrile anion 5-exo-tet cyclization, forming the pyrrolidine ring with clean inversion at the C-4 center, resulting in chiral compounds with high yield and enantiomeric excess (Chung et al., 2005).
Oxidation Catalysis
Furthermore, this compound derivatives are used in oxidation catalysis. Soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines derived from similar nitrile compounds have been synthesized and shown to catalyze the oxidation of cyclohexene effectively, leading to various oxidation products. These findings highlight the potential of such nitrile-containing compounds in oxidation reactions, offering pathways to selectively produce valuable chemical intermediates (Saka et al., 2013).
Organic Synthesis
In organic synthesis, compounds akin to this compound are utilized in the cyanide-catalyzed conjugate addition of aryl aldehydes, providing a method to generate diverse organic compounds. This process underlines the versatility of nitrile-containing molecules in facilitating bond formation and introducing functional groups into organic molecules, expanding the toolbox for synthetic chemists (Stetter et al., 2003).
Cyclopropane Derivatives
Cyclopropane derivatives, closely related to the structure of this compound, are used in Prins cyclization to access hexahydrooxonine and octahydrocyclopenta[b]pyran. This single-step process showcases the utility of cyclopropane-based compounds in constructing complex and strained ring systems, demonstrating their value in the synthesis of novel organic structures (Kumar et al., 2018).
Safety and Hazards
The safety data sheet for Butyronitrile, a related compound, indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin and can cause serious eye irritation. It is fatal if inhaled and can cause damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
4-cyclopropyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-3-7(9)5-6-1-2-6/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMUGNYSBLAWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



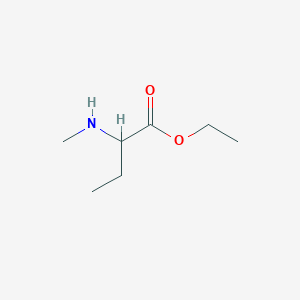
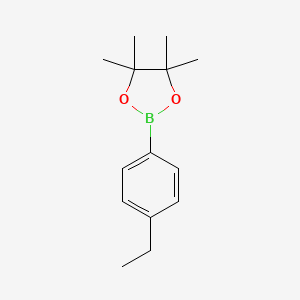
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
